1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene

Beschreibung

Significance of Polysubstituted Benzene (B151609) Derivatives in Chemical Research

Polysubstituted benzene derivatives are of paramount importance in organic chemistry. fiveable.me The nature, number, and arrangement of substituents on the benzene ring profoundly influence the molecule's physical, chemical, and biological properties. aip.orgaip.org In chemical research, these derivatives serve as versatile building blocks for constructing complex molecular architectures. The substituents can be strategically chosen to tune the electronic properties of the aromatic ring, thereby directing the course of chemical reactions and enabling the synthesis of targeted products with high precision. fiveable.me This control is crucial in fields such as medicinal chemistry, where the specific placement of functional groups can determine the efficacy and selectivity of a drug candidate. Furthermore, polysubstituted benzenes are key components in the development of advanced materials, including polymers, dyes, and liquid crystals, where their tailored properties are essential for performance.

Overview of Strategic Synthesis and Reactivity in Highly Functionalized Arenes

The synthesis of highly functionalized arenes often involves a series of strategic chemical transformations. rsc.org Electrophilic aromatic substitution is a fundamental process for introducing a wide range of functional groups onto a benzene ring. fiveable.me However, the synthesis of polysubstituted derivatives requires careful planning to control the regioselectivity of these reactions. The existing substituents on the ring dictate the position of subsequent additions, a principle that is central to retrosynthetic analysis. fiveable.me

The reactivity of highly functionalized arenes is a subject of intense study. The interplay of various substituents can lead to complex and sometimes unexpected reactivity patterns. For instance, the presence of multiple different halogens on a benzene ring, as seen in asymmetrically halogenated benzenes, allows for selective reactions at specific sites due to the differing carbon-halogen bond strengths. This differential reactivity is a powerful tool for sequential, site-selective modifications, enabling the construction of intricate molecular structures.

Unique Structural Features of 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene and Research Interest

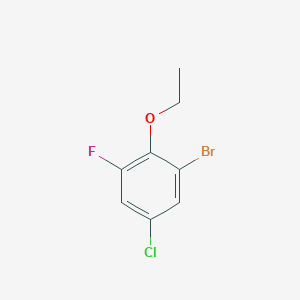

This compound is a polysubstituted aromatic compound with the chemical formula C8H7BrClFO. nih.gov Its structure is characterized by a benzene ring substituted with four different groups: a bromine atom, a chlorine atom, an ethoxy group, and a fluorine atom. This specific arrangement of substituents gives the molecule a unique set of properties and makes it a compound of significant research interest.

The presence of three different halogen atoms (bromine, chlorine, and fluorine) provides multiple reactive sites for various chemical transformations, particularly in the realm of cross-coupling reactions. The ethoxy group, an electron-donating group, influences the electronic environment of the benzene ring, which in turn affects its reactivity. The specific substitution pattern—1-bromo, 5-chloro, 2-ethoxy, and 3-fluoro—creates a distinct electronic and steric environment around the ring, which can be exploited for selective synthetic applications.

Research interest in this compound and similar polysubstituted halogenated compounds stems from their potential as key intermediates in the synthesis of complex organic molecules. These molecules are often sought after for applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com The unique combination of substituents in this compound makes it a valuable tool for chemists seeking to build molecular complexity in a controlled and predictable manner.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1265218-86-7 chemsrc.com |

| Molecular Formula | C8H7BrClFO nih.gov |

| Molecular Weight | 253.49 g/mol nih.gov |

| Appearance | Not specified, likely a liquid or solid |

| Solubility | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDFYYLPVLCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Chloro 2 Ethoxy 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) on the 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene Scaffold

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comquora.com The reactivity of the benzene (B151609) ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. msu.edulibretexts.org

The mechanism of electrophilic aromatic substitution on benzene and its derivatives is generally accepted to be a two-step process. msu.edumasterorganicchemistry.com

Formation of the Arenium Ion : The first step, which is the slow, rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a strong electrophile (E+). byjus.commasterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. wikipedia.orgchemistnotes.comlibretexts.org In this intermediate, the carbon atom bonded to the electrophile becomes sp³ hybridized, while the positive charge is delocalized over the other five carbon atoms. byjus.comwikipedia.org

Deprotonation to Restore Aromaticity : In the second, fast step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the electrophile. byjus.commasterorganicchemistry.com This step restores the stable aromatic system and yields the substituted product. masterorganicchemistry.com

Substituents on a benzene ring influence the rate of reaction and the position of electrophilic attack through a combination of inductive and resonance effects. msu.edulibretexts.org Inductive effects are transmitted through sigma (σ) bonds, while resonance effects involve the delocalization of π electrons. libretexts.org

Ethoxy Group (-OCH₂CH₃) : The ethoxy group is classified as a strong activating group and an ortho, para-director. pressbooks.pubmasterorganicchemistry.com The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the much stronger effect is its ability to donate a lone pair of electrons to the benzene ring through resonance. youtube.comlibretexts.org This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive toward electrophiles. pressbooks.pubyoutube.com

Halogen Substituents (-F, -Cl, -Br) : Halogens are a unique class of substituents. They are considered deactivating groups yet are ortho, para-directors. pressbooks.publibretexts.orgyoutube.com

Ortho, Para-Directing Nature : Despite being deactivators, halogens possess lone pairs of electrons that can be donated to the ring through resonance. masterorganicchemistry.comyoutube.comyoutube.com This electron donation stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions by creating an additional resonance structure where all atoms (except hydrogen) have a full octet. masterorganicchemistry.comyoutube.com This stabilization is not possible for meta attack, hence the ortho, para direction. youtube.com

| Substituent | Type | Effect on Reactivity | Directing Influence | Dominant Electronic Effect (for directing) |

|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Activating | Strongly Activating | Ortho, Para | Resonance Donation |

| -F (Fluoro) | Deactivating | Weakly Deactivating | Ortho, Para | Resonance Donation |

| -Cl (Chloro) | Deactivating | Weakly Deactivating | Ortho, Para | Resonance Donation |

| -Br (Bromo) | Deactivating | Weakly Deactivating | Ortho, Para | Resonance Donation |

Benzene : Serves as the benchmark for reactivity.

Anisole (Methoxybenzene) : The ethoxy group is electronically similar to the methoxy (B1213986) group in anisole. Anisole is significantly more reactive than benzene due to the strong activating nature of the alkoxy group. masterorganicchemistry.com

Halobenzenes : Compounds like fluorobenzene, chlorobenzene, and bromobenzene (B47551) are all less reactive than benzene because the deactivating inductive effect of the halogen outweighs the activating resonance effect. stackexchange.comacs.org Among the halobenzenes, the reactivity order is generally PhF > PhCl > PhBr > PhI, which is contrary to what electronegativity alone would suggest, indicating the importance of resonance donation, which is most effective for fluorine. libretexts.orgacs.orgquora.com

The stability of the arenium ion intermediate determines the regiochemical outcome of the reaction. byjus.comslideshare.net When an electrophile attacks the this compound ring at the C6 position (ortho to the ethoxy group), a particularly stable arenium ion is formed.

The positive charge in this intermediate is delocalized across the ring through several resonance structures. Crucially, one of these resonance structures places the positive charge on C2, the carbon atom bearing the ethoxy group. The oxygen of the ethoxy group can then donate a lone pair of electrons to stabilize this adjacent positive charge, forming an additional resonance structure in which the oxygen atom bears the positive charge, but all atoms have a complete octet. youtube.comlibretexts.org This type of stabilization is the most significant factor in directing the substitution.

The halogens at positions C1, C3, and C5 can also participate in resonance stabilization of the positive charge if it is delocalized to the carbon they are attached to, but this effect is less pronounced compared to that of the ethoxy group. masterorganicchemistry.comyoutube.com The formation of the highly stabilized arenium ion for ortho attack relative to the ethoxy group confirms why this position is the most favored site for electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS) on the this compound Scaffold

While less common than EAS, nucleophilic aromatic substitution (NAS) is an important reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orgwikipedia.org This reaction involves the displacement of a leaving group (like a halide) on the aromatic ring by a nucleophile. wikipedia.orgpw.live

The feasibility of an NAS reaction depends on the substituents present on the aromatic ring. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex. libretexts.orglibretexts.org

Activating Groups : NAS reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These groups activate the ring toward nucleophilic attack by withdrawing electron density, making the ring more electrophilic. They also stabilize the negatively charged Meisenheimer complex intermediate through resonance. libretexts.orgyoutube.com

Deactivating Groups : Electron-donating groups (EDGs), such as alkoxy or amino groups, deactivate the ring toward nucleophilic substitution. libretexts.org They increase the electron density of the ring, repelling the incoming nucleophile, and destabilize the anionic Meisenheimer intermediate.

In this compound:

Halogen Substituents : The three halogens (F, Cl, Br) are potent electron-withdrawing groups via their inductive effect. This effect makes the aromatic ring electron-deficient and thus activates it for attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com Furthermore, the bromo and chloro atoms can function as potential leaving groups. Although the C-F bond is very strong, fluorine's high electronegativity strongly activates the ring, making it more susceptible to attack. masterorganicchemistry.com

Ethoxy Substituent : The ethoxy group is an electron-donating group through resonance. This effect is deactivating for NAS as it would increase the electron density on the ring and destabilize the anionic intermediate. youtube.com

| Substituent | Effect on Ring for NAS | Reason |

|---|---|---|

| -F, -Cl, -Br (Halogens) | Activating | Strong inductive electron withdrawal makes the ring more electrophilic and stabilizes the anionic intermediate. |

| -OCH₂CH₃ (Ethoxy) | Deactivating | Resonance electron donation makes the ring more nucleophilic and destabilizes the anionic intermediate. |

Meisenheimer Complex Formation and Stabilization in Activated Systems

The reactivity of polysubstituted aromatic compounds like this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of their substituents. The formation of a stable intermediate, known as a Meisenheimer complex, is a key step in the addition-elimination mechanism of SNAr reactions. In this intermediate, the nucleophile has added to the aromatic ring, forming a cyclohexadienyl anion, and the aromaticity is temporarily broken. The stability of this complex is crucial for the reaction to proceed.

For this compound, the presence of halogen atoms (bromine, chlorine, and fluorine) and an ethoxy group dictates the regioselectivity and rate of nucleophilic attack. The halogens, being electronegative, can stabilize the negative charge of the Meisenheimer complex through their inductive effect (-I). The ethoxy group, while also inductively withdrawing, possesses a lone pair of electrons on the oxygen atom that can exert a resonance effect (+M), which can either stabilize or destabilize the intermediate depending on the position of attack.

The most likely site for nucleophilic attack on this compound would be the carbon atom bearing the bromine, as the C-Br bond is generally more labile than C-Cl and C-F bonds in nucleophilic aromatic substitution. The formation of the Meisenheimer complex would be facilitated by the electron-withdrawing nature of the substituents, which helps to delocalize the negative charge. Resonance structures of the Meisenheimer complex show that the negative charge is distributed over the aromatic ring and is particularly stabilized when located on carbons bearing electron-withdrawing groups.

Benzyne (B1209423) Intermediate Pathways and Cine-Substitution

In the absence of activating groups and under strongly basic conditions, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. chemicalbook.comuzh.ch For this compound, treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to the formation of a benzyne.

The formation of the benzyne would involve the elimination of HBr or HCl. The regiochemistry of the benzyne formation would depend on the relative acidity of the protons ortho to the halogen atoms. The ethoxy and fluoro substituents will influence the acidity of the adjacent ring protons. Once formed, the benzyne intermediate is highly electrophilic and will be rapidly attacked by a nucleophile, even a weak one like ammonia (B1221849) (the conjugate acid of the amide base).

A key feature of the benzyne mechanism is the potential for cine-substitution, where the incoming nucleophile attaches to a different carbon atom than the one that bore the leaving group. The attack on the unsymmetrical benzyne intermediate derived from this compound could lead to a mixture of regioisomeric products. The position of the nucleophilic attack on the benzyne is governed by the electronic effects of the remaining substituents. The electron-withdrawing fluorine and chlorine atoms and the electron-donating ethoxy group will direct the incoming nucleophile to specific positions on the aryne. For instance, electron-withdrawing groups tend to direct the nucleophile to the meta position relative to their own position on the original ring.

Metal-Catalyzed Nucleophilic Aromatic Substitution and Halogen Exchange Reactions

Copper-Catalyzed Aromatic Finkelstein Reactions

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides using copper catalysts. This reaction allows for the exchange of one halogen for another. In the case of this compound, a copper-catalyzed Finkelstein reaction could be employed to replace the bromine atom with iodine. Aryl iodides are often more reactive in subsequent cross-coupling reactions.

The mechanism of the copper-catalyzed aromatic Finkelstein reaction is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl iodide and the copper(I) halide. The choice of ligand, solvent, and iodide salt is critical for the success of this transformation. Diamine ligands have been shown to be particularly effective in accelerating these reactions.

A typical reaction would involve heating this compound with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) salt (e.g., CuI) and a suitable ligand in a high-boiling solvent like dioxane or DMF. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, selective replacement of the bromine atom is expected.

Nickel-Catalyzed Halogen Exchange Mechanisms

Nickel catalysts are also effective for halogen exchange reactions in aryl halides. These reactions can be used to convert less reactive aryl chlorides or bromides into more reactive aryl iodides or to introduce other halogens. The mechanism of nickel-catalyzed halogen exchange typically involves the oxidative addition of the aryl halide to a Ni(0) complex to form a Ni(II) intermediate. Halide exchange then occurs at the nickel center, followed by reductive elimination to release the new aryl halide and regenerate the Ni(0) catalyst.

For this compound, a nickel-catalyzed process could selectively exchange the bromine or, under more forcing conditions, the chlorine atom. The selectivity would depend on the reaction conditions, including the choice of nickel precursor, ligand, and halogen source. Recent developments have shown that electrochemistry can be used to drive these nickel-catalyzed halogen exchange reactions under mild conditions. avantorsciences.com

Activation of Halobenzenes by Arenophilic π-Acids

A more recent strategy for facilitating nucleophilic aromatic substitution on unactivated or even electron-rich aryl halides involves the use of arenophilic π-acids. Transition metal complexes, such as those of ruthenium or rhodium, can coordinate to the π-system of the aromatic ring. This coordination withdraws electron density from the ring, thereby activating it towards nucleophilic attack.

This approach is particularly useful for substrates that are inert to classical SNAr conditions. For this compound, coordination of a suitable transition metal fragment would enhance the electrophilicity of the aromatic ring, making it more susceptible to attack by a nucleophile. The reaction would proceed through a sequence of complex formation, nucleophilic substitution, and decomplexation to release the product and regenerate the catalyst. This method has been successfully applied to the amination and alkoxylation of a range of halobenzenes. nih.govbldpharm.com

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is a versatile substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. In general, the C-Br bond is significantly more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This reactivity difference enables the selective coupling at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.

Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Heck Reaction | Alkene | Pd(OAc)₂/P(o-tol)₃ | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | Arylamine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Arylalkyne |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or Vinylarene |

| Negishi Coupling | Organozinc reagent | Pd(dppf)Cl₂ | Biaryl or Alkylarene |

This table presents plausible cross-coupling reactions based on the known reactivity of aryl bromides. The specific conditions would need to be optimized for this compound.

For instance, in a Suzuki coupling , this compound would be expected to react with an arylboronic acid in the presence of a palladium catalyst and a base to selectively form a biaryl compound, with the chlorine atom remaining untouched under appropriate conditions.

Similarly, in a Heck reaction , the C-Br bond would preferentially undergo oxidative addition to a Pd(0) catalyst, allowing for the coupling with an alkene to introduce a vinyl group at the 1-position. organic-chemistry.org

The Buchwald-Hartwig amination would allow for the formation of a C-N bond by reacting this compound with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This would selectively yield the corresponding N-arylated product.

The ability to perform these cross-coupling reactions selectively at the bromine position makes this compound a valuable building block in organic synthesis, allowing for the stepwise and controlled introduction of different functional groups onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the reactivity of haloarenes like this compound is central to their success. nih.govtcichemicals.com The Suzuki-Miyaura and Negishi reactions, in particular, offer versatile pathways for the arylation of this substrate.

The general scheme for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. tcichemicals.comyoutube.com For this compound, the greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for selective coupling at the bromine-substituted position.

Oxidative Addition, Transmetalation, and Reductive Elimination Mechanisms

The catalytic cycle of palladium-catalyzed cross-coupling reactions fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. princeton.edu In the case of this compound, the palladium catalyst preferentially inserts into the weaker carbon-bromine bond over the carbon-chlorine and carbon-fluorine bonds, forming a palladium(II) intermediate. nih.gov The rate of this step is influenced by the nature of the halide and the electronic properties of the aryl ring. princeton.edu

Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) complex, displacing the halide. youtube.comnih.gov This forms a diorganopalladium(II) complex. The presence of a base is often crucial in the Suzuki-Miyaura reaction to facilitate this step.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org For the reaction to proceed, the organic ligands typically need to be in a cis orientation on the palladium complex. youtube.com

Scope with Aryl Halides and Pseudohalides

The scope of palladium-catalyzed cross-coupling reactions is broad, accommodating a wide variety of aryl halides and pseudohalides. researchgate.net The reactivity of the halide partner generally follows the trend I > Br > OTf > Cl, which is inversely related to the bond dissociation energy. This predictable reactivity allows for chemoselective couplings when multiple different halogens are present on the same aromatic ring. nih.gov For this compound, this differential reactivity is key to achieving selective functionalization at the C1 position.

The reaction is also compatible with a diverse range of functional groups on both the aryl halide and the coupling partner, a significant advantage in the synthesis of complex molecules. tcichemicals.comnih.gov Electron-donating groups on the aryl halide can sometimes slow down the oxidative addition step, while electron-withdrawing groups can accelerate it. princeton.edunih.gov The choice of ligands on the palladium catalyst is also critical and can be tuned to optimize the reaction for specific substrates, including those with challenging electronic or steric properties. nih.gov

Interactive Data Table: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide Type | General Reactivity Trend | Notes |

| Aryl Iodides | Highest | Most reactive, often used for difficult couplings. |

| Aryl Bromides | High | Commonly used, good balance of reactivity and stability. nih.gov |

| Aryl Triflates | Good | Useful pseudohalides, comparable to bromides. |

| Aryl Chlorides | Moderate | Less reactive, often require specialized ligands and harsher conditions. princeton.edu |

| Aryl Fluorides | Lowest | Generally unreactive under standard conditions, C-F activation is challenging. beilstein-journals.org |

Stereoselectivity and Regioselectivity in Carbon-Carbon Bond Formation

In the context of this compound, regioselectivity is a primary consideration. The inherent difference in the bond strengths of C-Br, C-Cl, and C-F ensures that cross-coupling reactions occur selectively at the most labile C-Br bond under standard palladium catalysis. nih.govbohrium.com

Cobalt-Catalyzed Cross-Coupling Methodologies

As a more earth-abundant and economical alternative to palladium, cobalt-based catalysts have emerged for cross-coupling reactions. rsc.org Cobalt catalysts can effectively mediate the coupling of aryl halides with organometallic reagents. For substrates like this compound, cobalt catalysis offers a viable method for C-C bond formation.

Cobalt-catalyzed systems have been shown to be effective for the cross-coupling of aryl bromides with organoaluminum reagents, forming new C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds under mild conditions with high chemoselectivity. rsc.org Furthermore, cobalt catalysis has been successfully applied to the asymmetric cross-coupling of fluorinated benzyl (B1604629) bromides with aryl zincates, demonstrating its utility in synthesizing chiral fluorinated molecules. nih.gov This methodology is compatible with various functional groups, including chlorides and fluorides, which is relevant to the structure of this compound. nih.gov The chemoselectivity of cobalt-catalyzed reactions can also be controlled, allowing for selective coupling at the bromide position over the chloride. rsc.org

Interactive Data Table: Comparison of Cobalt and Palladium in Cross-Coupling

| Feature | Palladium Catalysis | Cobalt Catalysis |

| Cost | Higher | Lower, more earth-abundant. rsc.org |

| Reactivity | Generally very high and well-understood. tcichemicals.com | Can be highly efficient, sometimes with different selectivity. rsc.org |

| Toxicity | Higher | Generally lower |

| Functional Group Tolerance | Very broad. nih.gov | Good, compatible with various groups including halides. nih.gov |

Ullmann-Type Coupling Reactions and Mechanistic Insights into Haloarene Activation

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form symmetric biaryls, has been expanded to "Ullmann-type" reactions for the formation of C-C and C-heteroatom bonds. organic-chemistry.orgrsc.org These reactions are particularly relevant for aryl halides like this compound.

The classic Ullmann condensation typically requires harsh conditions, but modern advancements have led to milder protocols. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by further reaction and reductive elimination to form the new bond. organic-chemistry.org Some mechanistic proposals suggest the involvement of copper(III) intermediates, similar to palladium catalysis. organic-chemistry.orgnih.gov

The activation of the haloarene is a critical step. On a copper surface, the reaction proceeds through the cleavage of the carbon-halogen bond to form an organometallic intermediate. nsf.gov The reactivity of the halogens follows the order I > Br > Cl > F, allowing for selective activation of the C-Br bond in this compound. This selectivity is crucial for achieving controlled synthesis.

Oxidative Intermolecular Coupling-Annulation for Polysubstituted Benzene Formation

While specific examples involving this compound are not prevalent in the searched literature, the principles of oxidative intermolecular coupling-annulation can be applied. This type of reaction often involves the coupling of two or more components to construct a new ring system. For instance, a nickel/photoredox-catalyzed cross-coupling has been developed for the reaction of aryl bromides with acetals, which act as radical sources to form C(sp²)-C(sp³) bonds. nih.gov Such a strategy could potentially be adapted for this compound, where the initial cross-coupling product could undergo a subsequent intramolecular cyclization to form a polysubstituted benzene derivative, likely a benzofuran (B130515) or a related heterocyclic system, depending on the coupling partner. The functional group tolerance of these methods is a key advantage for building complex molecular architectures. nih.gov

Other Significant Chemical Transformations and Rearrangements

The unique substitution pattern of this compound, featuring both electron-donating (ethoxy) and electron-withdrawing (halogens) groups, sets the stage for a variety of chemical transformations. The interplay of these substituents governs the electron density of the aromatic ring and dictates the regioselectivity of its reactions.

The oxidation and reduction of the aromatic core of this compound are challenging transformations due to the presence of multiple deactivating halogen substituents.

Oxidation:

Aromatic rings are generally resistant to oxidation except under harsh conditions. The presence of the electron-donating ethoxy group (-OEt) would slightly activate the ring towards electrophilic attack, which is the initial step in many oxidation reactions. However, the strong electron-withdrawing inductive effects of the fluorine, chlorine, and bromine atoms significantly deactivate the ring, making it less susceptible to oxidation compared to benzene or anisole.

Oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under forcing conditions would likely lead to the degradation of the side chain and potential cleavage of the aromatic ring rather than a controlled oxidation. More selective methods, such as those employing ruthenium tetroxide (RuO₄) or microbial oxidation, might offer pathways to dearomatized products, though such studies on this specific substrate have not been reported.

Reduction:

The reduction of the aromatic ring, known as Birch reduction, typically involves dissolving metal reduction with sodium or lithium in liquid ammonia with an alcohol as a proton source. The success of this reaction depends on the ability of the aromatic ring to accept an electron to form a radical anion.

The electron-withdrawing halogens on this compound would facilitate the initial electron transfer, making the ring more amenable to reduction compared to benzene. The ethoxy group, being electron-donating, would disfavor the reduction. The regiochemical outcome of a hypothetical Birch reduction would be governed by the positions of the substituents, with reduction likely occurring at the positions ortho and meta to the electron-donating ethoxy group. However, a significant challenge in the Birch reduction of aryl halides is the potential for reductive dehalogenation, which may compete with or even dominate over the reduction of the aromatic ring.

| Transformation | Plausible Reagents and Conditions | Expected Outcome/Challenges |

| Oxidation | KMnO₄, heat; RuO₄ | High resistance to oxidation. Potential for side-chain oxidation or ring cleavage over selective dearomatization. |

| Reduction (Birch) | Na/NH₃ (l), EtOH | Increased susceptibility to reduction compared to benzene due to halogens. Competition from reductive dehalogenation is a major anticipated side reaction. |

Disclaimer: The data in this table is illustrative and based on general principles of aromatic reactivity. Specific experimental outcomes for this compound may vary.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether. wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.comlibretexts.org To investigate this pathway for this compound, one would first need to synthesize the corresponding allyl ether. This could be achieved through the Williamson ether synthesis by first converting a related phenol (B47542) to its phenoxide and reacting it with an allyl halide. Assuming the synthesis of the requisite allyl ether of a phenol precursor to our target molecule, the Claisen rearrangement would likely proceed upon heating.

The rearrangement is a concerted, pericyclic reaction that occurs through a six-membered cyclic transition state. libretexts.org The allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. In the case of an allyl ether derived from a phenol precursor to this compound, the ortho positions are substituted. When both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

The electronic nature of the substituents on the aromatic ring can influence the rate of the Claisen rearrangement. While there is no direct data for the target molecule, electron-donating groups are generally known to accelerate the reaction. The ethoxy group would therefore be expected to have a rate-enhancing effect. Conversely, the electron-withdrawing halogens would likely decrease the electron density of the ring and potentially slow down the rearrangement.

Following the initial rearrangement, the resulting ortho- or para-allyl phenol can undergo a variety of subsequent cyclization reactions, often acid-catalyzed, to form heterocyclic systems like dihydrofurans or dihydropyrans.

| Step | Description | Key Influencing Factors |

| 1. Allyl Ether Formation | Williamson ether synthesis (Phenoxide + Allyl Halide) | Availability of a suitable phenolic precursor. |

| 2. Claisen Rearrangement | Thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic shift | Steric hindrance at ortho positions. Electronic effects of substituents (activating -OEt vs. deactivating halogens). |

| 3. Tautomerization | Keto-enol tautomerization | Re-aromatization of the ring is a strong driving force. |

| 4. Subsequent Cyclization | Intramolecular reaction of the allyl group and the phenol | Presence of a catalyst (e.g., acid) and the structure of the rearranged intermediate. |

Disclaimer: This table outlines a hypothetical reaction sequence based on the general mechanism of the Claisen rearrangement. The feasibility and outcome for the specific substrate would require experimental verification.

The "halogen dance" is a fascinating isomerization reaction of aryl halides that occurs in the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide. researchgate.net This reaction involves the migration of a halogen atom to a different position on the aromatic ring via a series of deprotonation and reprotonation steps, often involving aryne intermediates. researchgate.net

For this compound, a halogen dance reaction could potentially lead to a mixture of constitutional isomers. The reaction is initiated by the deprotonation of an aromatic proton by the strong base to form an aryl anion. The position of deprotonation is directed by the most acidic proton, which is influenced by the inductive and resonance effects of the substituents. The fluorine atom, being the most electronegative, would most strongly acidify the ortho protons.

Following deprotonation, the resulting aryl anion can eliminate a halide ion to form an aryne intermediate. In this molecule, both bromine and chlorine are potential leaving groups. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Therefore, the formation of a chloro-fluoro-ethoxy-benzyne by elimination of bromide is a plausible pathway. The subsequent addition of a proton and a halide from another molecule in the reaction mixture can lead to the formation of an isomerized product.

| Parameter | Expected Behavior in a "Halogen Dance" Reaction |

| Most Acidic Proton | Likely the proton at C4, ortho to the fluorine and para to the bromine. |

| Leaving Group Tendency | Bromide is a better leaving group than chloride. |

| Potential Intermediate | Chloro-fluoro-ethoxy-benzyne. |

| Migrating Halogen | Bromine is more likely to migrate than chlorine. Fluorine is not expected to migrate. |

| Expected Products | A mixture of isomeric bromo-chloro-ethoxy-fluorobenzenes. |

Disclaimer: The predictions in this table are based on the general mechanism of the halogen dance reaction and the known properties of halogens as leaving groups. Experimental investigation would be necessary to confirm the actual outcome for this compound.

Theoretical and Computational Investigations of 1 Bromo 5 Chloro 2 Ethoxy 3 Fluorobenzene

Quantum Chemical Calculations for Mechanistic Elucidaion

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms at the molecular level. For a molecule like 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene, these methods can provide detailed insights into potential reaction pathways and the energetic barriers associated with them.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of stable intermediates and the transition states that connect them. In the context of electrophilic aromatic substitution (EAS) on this compound, DFT can be used to model the formation of the sigma-complex (also known as the Wheland intermediate) for substitution at the available positions on the benzene (B151609) ring.

For this compound, a key aspect to investigate via DFT would be the directing effects of the four different substituents. The ethoxy group is a strong activating group, while the halogens (bromo, chloro, and fluoro) are deactivating yet ortho-, para-directing. DFT studies can precisely quantify the stabilizing or destabilizing effects of each substituent on the transition state leading to substitution at the C4 and C6 positions, the only two available hydrogens on the ring. These studies often reveal that the reaction proceeds through an addition-elimination mechanism, and the stability of the Wheland intermediate is a crucial factor in determining the reaction outcome. nih.gov

A significant outcome of DFT studies is the prediction of activation energies (ΔE‡), which are the energy barriers that must be overcome for a reaction to occur. The activation energy is directly related to the reaction rate through the Arrhenius equation. By calculating the energy difference between the reactants and the transition state, chemists can predict how fast a particular reaction will proceed.

Recent advancements have seen the development of hybrid models that combine DFT calculations with machine learning to achieve high accuracy in predicting activation energies for reactions like nucleophilic aromatic substitution. aip.org While not directly applied to the title compound, these approaches demonstrate the potential for accurately predicting reaction kinetics in complex substituted aromatic systems. The table below illustrates a conceptual prediction of relative activation energies for electrophilic attack based on general principles.

| Position of Electrophilic Attack | Key Influencing Substituents | Predicted Relative Activation Energy | Predicted Relative Rate |

| C4 | Ortho to Bromo, Meta to Chloro, Para to Ethoxy, Meta to Fluoro | Lower | Faster |

| C6 | Ortho to Fluoro, Meta to Ethoxy, Para to Chloro, Meta to Bromo | Higher | Slower |

This table represents a qualitative prediction based on established principles of substituent effects and is not derived from specific computational data for this compound.

Modeling of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of a substituted benzene is governed by a complex interplay of electronic and steric effects of its substituents. Modeling these effects is crucial for predicting the outcome of chemical reactions.

Substituents influence the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I/+I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. All three halogen atoms (F, Cl, Br) and the oxygen of the ethoxy group are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. nih.govstpeters.co.in

The net effect of a substituent is a balance of these two contributions. In this compound, the ethoxy group is a net activating group, while the halogens are net deactivating groups. The directing influence of these substituents is determined by the resonance effect, which preferentially stabilizes the intermediates of ortho and para attack. libretexts.org

The synergistic and antagonistic interactions between the multiple substituents further complicate the reactivity profile. cmu.edu The activating ethoxy group and the deactivating halogens will have competing influences on the electron density of the ring and the stability of reaction intermediates. Computational models can help to dissect these complex interactions and predict the dominant electronic effects that govern reactivity and selectivity. compchemhighlights.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br (at C1) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -O-CH2CH3 (at C2) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Ortho, Para |

| -F (at C3) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -Cl (at C5) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

This table summarizes the generally accepted electronic effects of the substituents.

Steric hindrance refers to the spatial crowding around a reaction center, which can impede the approach of a reactant. In electrophilic aromatic substitution, bulky substituents can hinder attack at the adjacent ortho positions. chemrxiv.org For this compound, the ethoxy group and the bromine atom are the largest substituents.

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Halogenated Ethers

The three-dimensional structure and dynamic behavior of a molecule can significantly impact its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques for exploring these aspects.

Aromatic ethers like this compound can adopt different conformations due to the rotation around the C(aromatic)-O bond and the C-C bonds within the ethoxy group. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. For similar aromatic ethers, computational studies have shown that the orientation of the alkoxy group relative to the plane of the benzene ring can influence the molecule's electronic properties and reactivity. researchgate.netrsc.org The presence of bulky ortho substituents can restrict this rotation.

Molecular dynamics simulations can provide a picture of the molecule's behavior over time, including its conformational flexibility and its interactions with solvent molecules. mdpi.comresearchgate.net An MD simulation of this compound in a solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and dynamics. While specific MD simulations for this compound are not documented in publicly accessible literature, studies on related halogenated aromatic compounds and aromatic ethers provide a framework for what to expect. These simulations are crucial for understanding reaction dynamics in solution, as the solvent can play a significant role in stabilizing or destabilizing transition states and intermediates.

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation of Polysubstituted Benzenes

Spectroscopy is the primary tool for determining the molecular architecture of novel compounds. For polysubstituted benzenes, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for a comprehensive structural assignment.

NMR spectroscopy is unparalleled in its ability to map out the carbon-hydrogen framework of a molecule and to probe the environment of specific nuclei like ¹⁹F. For 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential to confirm the precise arrangement of the substituents on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the ethoxy group. The aromatic protons, being in different chemical environments, should appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). libretexts.org Their splitting patterns (multiplicity) will be complex due to coupling to each other and to the neighboring ¹⁹F nucleus. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the 1.0-4.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum will provide critical information about the carbon skeleton. For the 1,2,3,5-tetrasubstituted pattern of this compound, six distinct signals are expected for the aromatic carbons, as they are all in unique electronic environments. libretexts.org The chemical shifts of these carbons are influenced by the electronegativity and position of the attached substituents (Br, Cl, F, O-Ethyl). Carbons directly bonded to the halogens and the oxygen atom will show significant shifts. stackexchange.com

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the fluorine's electronic environment. Furthermore, this signal will exhibit coupling (J-coupling) to the adjacent aromatic protons, providing definitive evidence for their spatial proximity and confirming the substitution pattern. magritek.com

| scienceNucleus | functionsExpected Chemical Shift (ppm) | notesExpected Multiplicity & Coupling |

|---|---|---|

| Aromatic ¹H (2 protons) | ~ 7.0 - 7.8 | Doublet of doublets (dd) or more complex multiplets due to H-H and H-F coupling. |

| -OCH₂CH₃ (¹H) | ~ 4.0 - 4.5 (quartet) | Coupling to the three methyl protons (³JHH). |

| -OCH₂CH₃ (¹H) | ~ 1.3 - 1.6 (triplet) | Coupling to the two methylene protons (³JHH). |

| Aromatic ¹³C (6 carbons) | ~ 110 - 160 | Six distinct singlets (in decoupled spectrum). Shifts influenced by substituents. C-F and C-halogen bonds will show large shifts. |

| Ethoxy ¹³C (2 carbons) | ~ 15 (-CH₃), ~ 65 (-CH₂) | Two distinct singlets. |

| Aromatic ¹⁹F (1 fluorine) | Variable, depends on standard | Multiplet due to coupling with adjacent aromatic protons (³JHF, ⁴JHF). |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

Key expected absorptions include:

C-H Stretching: Aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. docbrown.info

C-O Stretching: Strong absorptions for the aryl-alkyl ether linkage (Ar-O-CH₂) typically appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring itself. docbrown.info

C-X Stretching: Absorptions for C-Cl and C-Br bonds are found in the fingerprint region, typically below 800 cm⁻¹.

A particularly diagnostic feature for substituted aromatics is the pattern of weak overtone and combination bands that appear in the 2000-1650 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com This pattern, often called "benzene fingers," is highly characteristic of the substitution pattern on the aromatic ring. spectroscopyonline.com The specific arrangement of peaks in this region can provide strong confirmatory evidence for the 1,2,3,5-tetrasubstitution pattern of the molecule. spectroscopyonline.com

| wavesWavenumber (cm⁻¹) | straightenVibrational Mode | commentExpected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (ethoxy) | Medium |

| 2000 - 1650 | "Benzene Fingers" (Overtone/Combination Bands) | Weak, Pattern is key |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1275 - 1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1150 - 1085 | C-F Stretch | Strong |

| 1075 - 1020 | Alkyl-O Stretch (symmetric) | Strong |

| Below 800 | C-Cl and C-Br Stretch | Medium to Strong |

Mass spectrometry provides two crucial pieces of information: the molecular weight and, through high-resolution analysis, the exact molecular formula of a compound. It also reveals fragmentation patterns that offer clues about the molecule's structure.

For this compound (C₈H₇BrClFO), the mass spectrum would be particularly distinctive due to the isotopic abundances of bromine and chlorine.

Isotopic Pattern: Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.orglibretexts.org The molecular ion (the unfragmented molecule) will therefore appear not as a single peak, but as a characteristic cluster of peaks (M, M+2, M+4) whose relative intensities are predictable based on these isotopic abundances. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom. libretexts.orgmiamioh.edu

Fragmentation: Upon ionization, the molecule can break apart into smaller, charged fragments. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group (a loss of 45 mass units), the ethyl group (loss of 29), or the halogen atoms. acs.orglibretexts.org The most stable carbocation formed after fragmentation often results in the most intense peak in the spectrum (the base peak). youtube.comyoutube.com

High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass-to-charge ratio to a very high degree of accuracy (e.g., four or five decimal places). This allows for the unambiguous determination of the elemental composition, C₈H₇BrClFO, distinguishing it from any other combination of atoms that might have the same nominal mass.

| device_hubFragment | calculatem/z (Mass/Charge) | descriptionDescription |

|---|---|---|

| [M]⁺ | 252/254/256 | Molecular ion cluster, showing characteristic isotopic pattern for one Br and one Cl atom. |

| [M - C₂H₅]⁺ | 223/225/227 | Loss of the ethyl group from the ethoxy substituent. |

| [M - OC₂H₅]⁺ | 207/209/211 | Loss of the entire ethoxy group. |

| [M - Br]⁺ | 173/175 | Loss of the bromine atom, remaining fragment shows chlorine isotope pattern. |

| [M - Cl]⁺ | 217/219 | Loss of the chlorine atom, remaining fragment shows bromine isotope pattern. |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, it is crucial to establish its purity and separate it from any unreacted starting materials, byproducts, or structurally similar isomers.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is well-suited for GC analysis.

In GC, the compound is vaporized and travels through a long, thin column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. yzimgs.com By using a column with an appropriate stationary phase (e.g., a slightly polar phase), it is possible to separate isomers of halogenated benzenes. researchgate.net A flame ionization detector (FID) provides a quantitative measure of the compound as it elutes from the column, allowing for the determination of purity as a percentage of the total detected components.

Combining GC with a mass spectrometer (GC-MS) is an even more powerful approach. As each component separates on the GC column, it enters the mass spectrometer, which acts as a detector. This provides a mass spectrum for each peak in the chromatogram, enabling positive identification of the main product as well as any minor impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used for both the analysis and purification of compounds. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte. The separation occurs in a liquid phase, where the sample is pumped at high pressure through a column packed with a stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). lew.ro The retention time of the compound is determined by its hydrophobicity.

HPLC is particularly valuable for:

Purity Analysis: Providing a high-resolution chromatogram where the area of the peak corresponding to the product can be compared to the areas of any impurity peaks.

Isomer Separation: HPLC can often achieve separations of closely related isomers that are difficult to resolve by GC. kyoto-u.ac.jprsc.org Different stationary phases, such as those containing phenyl groups, can be used to exploit specific intermolecular interactions (like π-π stacking) to enhance the separation of aromatic isomers. researchgate.netnih.gov

Preparative Purification: By using larger columns, HPLC can be scaled up to purify gram quantities or more of the target compound, making it an essential tool for obtaining highly pure material for further use.

Advanced Techniques for Positional Isomer Differentiation in Complex Mixtures

The unambiguous identification of a specific chemical entity within a complex mixture, especially in the presence of its positional isomers, presents a significant analytical challenge. Positional isomers, such as the various arrangements of substituents on the benzene ring of this compound, share the same molecular formula and mass. This makes their differentiation impossible by basic mass spectrometry alone and requires more sophisticated, structure-sensitive analytical techniques. The precise arrangement of the bromo, chloro, ethoxy, and fluoro groups on the aromatic ring dictates the molecule's electronic distribution, symmetry, and steric properties, which in turn gives rise to unique spectroscopic and chromatographic signatures. A multi-faceted approach combining chromatographic separation with advanced spectroscopic characterization is typically essential for the conclusive identification and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and the definitive differentiation of positional isomers. oxinst.commagritek.com By analyzing the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity and spatial relationship of atoms within a molecule.

¹H and ¹³C NMR: For a polysubstituted benzene derivative, the number of signals, their chemical shifts, their integration (for ¹H NMR), and their coupling patterns (multiplicity) in the aromatic region of the spectrum are highly diagnostic of the substitution pattern. youtube.com Molecules with higher symmetry will exhibit fewer signals in both ¹H and ¹³C NMR spectra. oxinst.com For instance, a para-substituted ring often shows a more simplified and symmetrical pattern in the aromatic region compared to its ortho or meta counterparts. researchgate.net

In the specific case of this compound, there are two hydrogen atoms on the aromatic ring. Their chemical shifts and multiplicities will be unique to this specific substitution pattern, influenced by the electronic effects (inductive and resonance) of the four different adjacent substituents. Any other positional isomer would present a different set of signals for its aromatic protons.

Two-Dimensional (2D) NMR Techniques: When ¹H NMR spectra are complex due to overlapping signals, 2D NMR techniques become invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly well-suited for distinguishing isomers. researchgate.net It maps long-range (typically 2-4 bond) couplings between protons and carbons, allowing analysts to piece together the molecular skeleton by observing correlations between, for example, the protons of the ethoxy group and the specific carbon atoms they are attached to or adjacent to on the benzene ring.

| Technique | Principle of Differentiation | Application to Halogenated Benzene Isomers |

|---|---|---|

| ¹H NMR | Number of signals, chemical shift (δ), and coupling constants (J-values) of aromatic protons are unique to each isomer's substitution pattern. researchgate.net | Highly effective. The distinct electronic environment in each isomer creates a unique "fingerprint" in the aromatic region (typically δ 6-8 ppm). oxinst.com |

| ¹³C NMR | The number of unique signals reflects the molecule's symmetry. Chemical shifts are sensitive to the electronic effects of substituents. oxinst.com | Useful for confirming the number of non-equivalent carbons, which differs between isomers with different symmetry elements. |

| 2D NMR (COSY, HMBC) | Reveals proton-proton (COSY) and long-range proton-carbon (HMBC) correlations, establishing atomic connectivity. researchgate.net | Essential for unambiguous assignment in complex cases, confirming the precise positions of substituents relative to each other. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While standard electron ionization mass spectrometry (EI-MS) often produces identical or very similar mass spectra for positional isomers, its coupling with gas chromatography (GC-MS) provides a powerful two-dimensional analytical tool. nih.gov

Chromatographic Separation: The primary role of the GC is to separate the isomers in the mixture before they enter the mass spectrometer. Positional isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column. The choice of the stationary phase in the GC column is critical. For halogenated aromatic compounds, specialized columns, such as those with a pentafluorophenyl stationary phase, can offer enhanced selectivity and better separation of isomers. researchgate.net

Advanced Mass Spectrometry Techniques: In cases where isomers co-elute or their EI mass spectra are indistinguishable, advanced ionization and tandem mass spectrometry (MS/MS) methods can be employed. Chemical Ionization (CI) is a softer ionization technique that can sometimes produce different adduct ions or fragmentation patterns for isomers. nih.gov Furthermore, CI coupled with tandem mass spectrometry (CI-MS/MS) using specific reagent gases like acetonitrile or vinyltrimethylsilane (B1294299) has been shown to induce unique, isomer-specific fragmentation pathways, allowing for their differentiation even without complete chromatographic separation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly in the fingerprint region, can provide valuable information about the substitution pattern on a benzene ring. The out-of-plane C-H bending vibrations, often referred to as "C-H wags," are particularly sensitive to the number of adjacent hydrogen atoms on the ring. spectroscopyonline.com These strong absorptions typically occur in the 1000 cm⁻¹ to 700 cm⁻¹ range. researchgate.net While a complex molecule like this compound has multiple substituents, the pattern of bands in this region can still serve as a diagnostic fingerprint to distinguish it from its other positional isomers, each of which would have a different arrangement of hydrogens on the ring. spectroscopyonline.com

| Substitution Pattern (Adjacent H's) | Typical Wavenumber Range (cm⁻¹) | Relevance to Isomer Differentiation |

|---|---|---|

| 5 adjacent H's (Monosubstituted) | 770–730 and 710–690 | Provides a baseline for comparison. |

| 4 adjacent H's (Ortho-disubstituted) | 770–735 | A single strong band is characteristic. |

| 3 adjacent H's (Meta-disubstituted) | 810–750 and 725–680 | The presence of two distinct bands can be diagnostic. spectroscopyonline.com |

| 2 adjacent H's (Para-disubstituted) | 860–800 | A single strong band, typically at a higher frequency than ortho. |

| Isolated H | 900–860 | Relevant for highly substituted rings where a hydrogen is surrounded by substituents. |

Note: The specific frequencies for a complex molecule like this compound will be influenced by the combination of all substituents.

By systematically applying these advanced analytical techniques, it is possible to separate complex mixtures and unambiguously determine the precise structure of each positional isomer present.

Applications in Advanced Organic Synthesis

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene as a Key Building Block in Complex Molecule Synthesis

The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds, coupled with the electronic effects of the fluorine and ethoxy groups, position this compound as a key building block in the assembly of intricate molecular frameworks. While specific, publicly documented examples of its direct incorporation into complex final products remain nascent, its structural motifs are present in various patented compounds, suggesting its role as a critical starting material.

For instance, the synthesis of certain pharmaceutical and agrochemical candidates often involves the construction of polysubstituted aromatic cores. The distinct halogen atoms on this compound can be selectively addressed in sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the controlled introduction of various substituents, paving the way for the creation of diverse molecular libraries for drug discovery and materials science.

| Property | Value | Source |

| Molecular Formula | C8H7BrClFO | chemicalbook.com |

| Molecular Weight | 253.50 g/mol | chemicalbook.com |

| CAS Number | 1265218-86-7 | chemicalbook.com |

Strategic Intermediate in the Synthesis of Diverse Halogenated Aromatics

The utility of this compound extends to its role as a strategic intermediate for the synthesis of other valuable halogenated aromatic compounds. Through carefully chosen reaction conditions, chemists can selectively transform one of the halogen moieties while leaving the others intact. This stepwise modification is crucial for building molecular complexity in a controlled manner.

One potential synthetic route involves the initial transformation of the more reactive carbon-bromine bond. For example, a Grignard reagent can be formed at the bromine position, which can then react with various electrophiles to introduce new functional groups. Subsequently, the less reactive carbon-chlorine bond can be targeted under different reaction conditions, offering a two-step, regioselective functionalization of the aromatic ring. This approach provides access to a wide array of di- and tri-substituted aromatic compounds that would be challenging to synthesize through other methods.

A known synthetic pathway to obtain this compound itself involves the reaction of 2-Bromo-4-chloro-6-fluorophenol with diethyl sulfate. chemicalbook.com This highlights the modular nature of its synthesis, allowing for variations that can lead to a broader family of related halogenated aromatics.

Precursor in Multistep Organic Transformations to High-Value Compounds

The application of this compound as a precursor in multistep syntheses is a testament to its versatility. Its functional groups can serve as handles for a cascade of reactions, ultimately leading to the formation of high-value compounds with potential applications in pharmaceuticals and materials science.

While detailed, step-by-step syntheses starting from this specific precursor are often proprietary and found within patent literature, the general principles of its utility can be inferred. The ethoxy group, for instance, can be cleaved to reveal a phenol (B47542), which can then participate in a new set of reactions, such as etherification or esterification. The fluorine atom, known for its ability to modulate the electronic properties of a molecule and enhance metabolic stability in drug candidates, is a key feature that is often retained in the final product.

The strategic placement of the halogen atoms allows for their participation in various metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This capability makes this compound a valuable starting point for the construction of complex biaryl structures or molecules containing nitrogen or oxygen linkages, which are common motifs in biologically active compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and alkoxylation. For example:

Halogenation: Start with fluorobenzene derivatives. Introduce chlorine and bromine via electrophilic substitution using FeCl₃ or AlCl₃ as catalysts. Optimize stoichiometry to minimize dihalogenation byproducts .

Ethoxylation: Use Williamson ether synthesis by reacting a hydroxyl intermediate with ethyl bromide in the presence of a base (e.g., NaH). Monitor reaction temperature (60–80°C) to prevent elimination side reactions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Validate via GC-MS or HPLC .

Q. How can researchers accurately determine the physicochemical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

- Boiling Point: Use differential scanning calorimetry (DSC) or capillary tube methods under inert atmosphere to avoid decomposition .

- Solubility: Perform shake-flask experiments in solvents (e.g., DCM, THF, ethanol) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λ = 260–280 nm) .

- Storage: Store under dry, inert conditions (2–8°C) to prevent hydrolysis of the ethoxy group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address signal overlap?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals using 2D NMR (HSQC, HMBC). For example, the ethoxy group’s protons (δ 1.3–1.5 ppm) couple with adjacent aromatic protons. Use deuterated DMSO to resolve overlapping peaks .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (253.50 g/mol) and isotopic patterns (Br/Cl) .

- IR Spectroscopy: Identify C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. Compare with DFT-calculated spectra for validation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The substituents’ electronic effects dictate reactivity:

- Bromine acts as a directing group for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C) to couple with aryl boronic acids. Monitor regioselectivity via LC-MS .

- Ethoxy Group: The electron-donating group deactivates the ring, slowing nucleophilic substitution. Optimize with stronger bases (e.g., t-BuOK) in DMF .

- Fluorine: Enhances stability against oxidation but may sterically hinder coupling. Compare reaction rates with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during its use in multistep syntheses?

Methodological Answer:

- Byproduct Analysis: Use LC-MS/MS to identify impurities (e.g., dehalogenated or dimerized products). Adjust stoichiometry of reagents (e.g., reduce excess Br₂) .

- Kinetic Studies: Perform time-resolved NMR to track intermediate formation. For example, ethoxy group hydrolysis under acidic conditions can be mitigated by buffering .

- Computational Modeling: Apply DFT (B3LYP/6-31G*) to predict reaction pathways and transition states, guiding experimental optimization .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., light, temperature)?

Methodological Answer:

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber glassware or light-blocking additives (e.g., BHT) .

- Thermal Stability: Conduct TGA/DSC to identify decomposition onset temperatures. Store below 40°C for long-term stability .

- Hydrolytic Stability: Test in aqueous buffers (pH 4–10) at 37°C. Quench aliquots at intervals and analyze by NMR for ethoxy group cleavage .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.